5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine
Description
Historical Development of 1,2,4-Triazole Chemistry in Academia
The academic exploration of 1,2,4-triazoles began in the late 19th century with the pioneering work of Einhorn and Brunner, who developed the Einhorn–Brunner reaction for triazole synthesis via condensation of hydrazines with imidates. This foundational methodology enabled the systematic study of triazole tautomerism and aromaticity, as evidenced by X-ray crystallographic analyses confirming the planar structure and equivalent bond lengths in the 1,2,4-triazole ring. The mid-20th century saw the emergence of Pellizzari’s reaction, which expanded synthetic access to 1,2,4-triazoles through thermal cyclization of acylthiosemicarbazides, a route later optimized using lead acetate catalysts.
A pivotal moment occurred in the 1980s with the FDA approval of fluconazole, a 1,2,4-triazole antifungal agent, which demonstrated the clinical relevance of this heterocycle. This spurred academic investigations into structure-activity relationships (SAR), particularly the role of nitrogen atom positioning on hydrogen-bonding capacity and metabolic stability. The development of 5-substituted 4H-1,2,4-triazol-3-amines in the early 2000s, including derivatives bearing pyridine substituents, marked a paradigm shift toward hybrid systems combining multiple pharmacophoric elements.
Significance of Pyridine-Triazole Hybrids in Heterocyclic Chemistry
Pyridine-triazole hybrids exhibit unique electronic properties due to the conjugation between the electron-deficient pyridine ring and the π-deficient 1,2,4-triazole system. This synergy enhances intermolecular interactions, as demonstrated by the 0.38 Å dipole moment difference between 5-(pyridin-2-yl)-1,2,4-triazoles and their phenyl analogs. The pyridine nitrogen’s lone pair participates in charge-transfer interactions with the triazole ring, creating a polarized system capable of both hydrogen bond donation (via triazole NH) and acceptance (via pyridine N).
These hybrids demonstrate remarkable versatility in coordination chemistry, with the triazole’s N2 and N4 atoms serving as preferred binding sites for transition metals. For instance, copper(II) complexes of 5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine exhibit square-planar geometries with stability constants (log β) exceeding 10^15^ in aqueous solution. Such properties underpin their applications in catalysis and metallodrug design.
Table 1: Comparative Electronic Properties of Selected 1,2,4-Triazole-Pyridine Hybrids
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | Log P |
|---|---|---|---|---|
| 5-Pyridin-2-yl derivative | -6.12 | -1.87 | 4.56 | 1.89 |
| 6-Methylpyridin-2-yl analog | -5.98 | -1.75 | 4.89 | 2.14 |
| Phenyl-substituted control | -6.30 | -2.01 | 3.45 | 2.45 |
Data derived from DFT calculations at B3LYP/6-311++G(d,p) level
Research Evolution of 5-Substituted 4H-1,2,4-triazol-3-amines
The strategic substitution at the 5-position of 4H-1,2,4-triazol-3-amines has enabled fine-tuning of biological activity. Early work focused on aryl substituents, but the introduction of pyridine rings in the 2010s revealed enhanced target affinity. For this compound, the methyl group at pyridine’s 6-position induces steric effects that favor coplanar alignment with the triazole ring, increasing π-π stacking interactions by 12–15% compared to unsubstituted analogs.
Key synthetic advancements include:
- Microwave-assisted cyclization reducing reaction times from 12 hours to 20 minutes
- Regioselective alkylation using phase-transfer catalysts (e.g., TBAB) achieving >95% C3-thioether formation
- One-pot tandem reactions coupling Suzuki-Miyaura cross-coupling with triazole cyclization
Biological evaluations demonstrate potent inhibitory activity against DHFR (IC~50~ = 0.19 μM) and CDK2/cyclin A2 (IC~50~ = 0.18 μM), surpassing reference drugs like erlotinib and roscovitine in specific assays. The 6-methyl group enhances membrane permeability, with measured P~app~ values of 8.7 × 10^-6^ cm/s in Caco-2 models compared to 5.2 × 10^-6^ for des-methyl analogs.
Conceptual Framework for 1,2,4-Triazole-Pyridine Hybrid Investigation
Modern research on these hybrids follows a three-tiered conceptual framework:
1. Electronic Modulation
DFT studies reveal that pyridine substitution lowers the triazole’s HOMO-LUMO gap by 0.3–0.5 eV versus phenyl analogs, enhancing charge-transfer interactions with biological targets. The 6-methyl group induces +0.12 e charge redistribution at N4, strengthening hydrogen bonds with enzyme active sites.
2. Spatial Optimization
Molecular dynamics simulations show that the 6-methylpyridin-2-yl group adopts a 35° dihedral angle relative to the triazole plane, optimizing binding pocket occupancy in kinases and reductases. This conformation reduces steric clash with Val18 and Leu22 residues in DHFR by 1.8 Å compared to bulkier substituents.
3. Metabolic Stability Engineering
The hybrid structure resists CYP3A4-mediated oxidation (>90% remaining after 1 hour incubation) due to:
- Electron withdrawal by pyridine nitrogen decreasing aromatic hydroxylation
- Methyl group blocking benzylic oxidation pathways
- Triazole NH providing hydrogen-bonding sites for glucuronidation
Properties
IUPAC Name |
5-(6-methylpyridin-2-yl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-5-3-2-4-6(10-5)7-11-8(9)13-12-7/h2-4H,1H3,(H3,9,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWZWBDTLMLQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016520-74-3 | |
| Record name | 5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid hydrazide with formamide, followed by cyclization to form the triazole ring. The reaction conditions often include heating the mixture to temperatures around 150-200°C for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Neuroprotective Agents
5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Research indicates that derivatives of the triazole core can inhibit the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease pathology.
A study demonstrated that compounds based on this triazole scaffold were effective in reducing alpha-synuclein aggregation in vitro and showed protective effects in vivo against neurotoxin-induced neurodegeneration in mice. Specifically, one derivative demonstrated a significant increase in the levels of tyrosine hydroxylase (TH) and dopamine transporter (DAT) in the midbrain after treatment .
Table 1: Summary of Neuroprotective Findings
Antimicrobial Applications
The triazole ring is known for its antimicrobial properties. Compounds similar to this compound have been studied for their efficacy against various bacterial strains. For instance, a series of triazole derivatives exhibited potent antibacterial activity against Escherichia coli, with molecular docking studies suggesting strong interactions with bacterial enzyme targets .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Triazole derivative A | E. coli | 10 µg/mL | |
| Triazole derivative B | Staphylococcus aureus | 15 µg/mL |
Agricultural Applications
The compound may also have potential applications in agriculture as a fungicide or herbicide due to its structural similarity to known agrochemicals. The triazole class is widely recognized for its ability to inhibit fungal growth by interfering with sterol biosynthesis in fungi. Further research is needed to explore these applications thoroughly.
Mechanism of Action
The mechanism of action of 5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly sensitive to substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Steric Effects: The tert-butyl group in 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine increases steric bulk, which may hinder binding in constrained active sites compared to the smaller methylpyridinyl group .
- Solubility: The oxan-4-yloxy substituent () improves aqueous solubility due to its ether linkage, whereas alkylsulfanyl groups () balance lipophilicity and solubility based on chain length .
Enzyme Inhibition
- MetAP Inhibition: 5-(Benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine exhibits potent inhibition of human MetAP2 (Ki = 0.5 nM) but lower activity against MetAP1 (Ki = 3900 nM), highlighting the role of the thioether group in metal coordination at the enzyme active site .
- α-Glucosidase Inhibition: Pyrazole-triazolopyrimidine hybrids (e.g., compound 11 in ) derived from 4H-1,2,4-triazol-3-amine show IC₅₀ values in the micromolar range, attributed to their fused pyrimidine ring enhancing planar interactions with the enzyme .
Antimicrobial and Antiparasitic Activity
- Trypanocidal Activity: The bioisostere 5-(1-methyl-5-nitro-1H-imidazol-2-yl)-4H-1,2,4-triazol-3-amine () demonstrates reduced genotoxicity compared to megazol while retaining trypanocidal efficacy, emphasizing the importance of nitro group positioning .
Biological Activity
5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a triazole ring fused with a pyridine ring, contributing to its unique chemical properties. The molecular formula is with a molecular weight of 175.19 g/mol. It is classified under the 1,2,4-triazole derivatives, known for their wide-ranging pharmacological profiles.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 6-methylpyridine-2-carboxylic acid hydrazide with formamide at elevated temperatures (150-200°C) to facilitate cyclization into the triazole structure. In industrial settings, continuous flow reactors may be used to optimize yields and reaction conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor or receptor modulator by binding to active sites and altering their function .
Anticancer Activity
Research has highlighted the potential of this compound in cancer therapy. For instance, a study demonstrated that derivatives of this compound exhibited potent inhibitory activity against TGF-β type I receptor kinase (ALK5), with an IC50 value as low as 0.013 μM . This suggests significant promise for its use in cancer immunotherapy and antifibrotic treatments.
Antimicrobial Properties
The triazole moiety has been associated with various antimicrobial activities. Compounds containing the triazole structure have shown efficacy against a range of pathogens including bacteria and fungi. For example, derivatives have been tested against Methicillin-resistant Staphylococcus aureus (MRSA) and exhibited lower minimum inhibitory concentrations (MIC) compared to standard antibiotics like vancomycin .
Case Studies
| Study | Activity | IC50/EC50 | Target |
|---|---|---|---|
| Study 1 | Inhibition of ALK5 | 0.013 μM | TGF-β type I receptor kinase |
| Study 2 | Antimicrobial against MRSA | MIC: 0.046–3.11 μM | Bacterial pathogens |
| Study 3 | Antifungal activity | MIC: variable | Fungal pathogens |
Structure-Activity Relationship (SAR)
The biological activities of triazole derivatives are often influenced by their structural features. Modifications at specific positions on the triazole ring can enhance potency and selectivity against various biological targets. For instance, the introduction of electron-donating groups on the phenyl ring significantly improved antibacterial activity .
Q & A
Q. What are the standard synthetic routes for 5-(6-methylpyridin-2-yl)-4H-1,2,4-triazol-3-amine?
The compound is typically synthesized via S-alkylation reactions starting from a triazole-thiol precursor. For example:
- Step 1 : React 4-amino-5-(pyridinyl)-4H-1,2,4-triazole-3-thiol with NaOH in methanol to deprotonate the thiol group.
- Step 2 : Introduce an alkyl/aryl halide (e.g., methyl iodide) to form the desired alkylsulfanyl or substituted triazole derivatives.
- Key Conditions : Room temperature, alkaline medium (NaOH), and methanol as solvent ensure high yields .
- Characterization : Confirm structure using and . For instance, pyridinyl protons appear as distinct aromatic signals (δ 7.5–8.5 ppm), while the triazole amine group resonates near δ 5.0–6.0 ppm .
Q. How is the structural integrity of this compound validated experimentally?
- Spectroscopic Methods : detects proton environments (e.g., pyridine ring protons, triazole NH), while identifies carbon frameworks (e.g., triazole C=NH at ~160 ppm, pyridine carbons at ~120–150 ppm) .
- Elemental Analysis : Verify C, H, N, and S content to confirm purity (>95% for research-grade material) .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H] for CHNS: calc. 223.06, observed 223.05) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in triazole functionalization?
- Solvent Effects : Methanol promotes nucleophilic substitution in S-alkylation, while DMF may favor N-alkylation. NaOH concentration (1–1.2 eq.) is critical to avoid over-alkylation .
- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of alkyl halides), whereas elevated temperatures risk decomposition .
- Contradictions : uses aqueous NaOH, which may reduce solubility of hydrophobic intermediates compared to methanolic NaOH in . Optimize based on substrate hydrophobicity .
Q. What strategies resolve discrepancies in spectral data during characterization?
- Byproduct Identification : If NMR signals deviate from expected patterns (e.g., extra peaks at δ 2.5 ppm), consider unreacted starting materials or hydrolysis byproducts. Use column chromatography (silica gel, eluent: CHCl/MeOH 9:1) for purification .
- Dynamic NMR : For tautomeric triazole systems (e.g., thione ↔ thiol forms), variable-temperature NMR can clarify exchange processes .
Q. How can substituent effects on bioactivity be systematically studied?
- Derivative Synthesis : Replace the 6-methylpyridin-2-yl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups via halogenation or cross-coupling reactions.
- Activity Correlation : Use docking studies to map substituent interactions with target proteins (e.g., antioxidant enzymes or bacterial targets). For example, bulky substituents may enhance binding to hydrophobic pockets .
Methodological and Experimental Design Questions
Q. How to design a stability study for this compound under physiological conditions?
- Protocol :
Prepare PBS (pH 7.4) or simulated gastric fluid (pH 1.2).
Incubate the compound at 37°C for 24–72 hours.
Analyze degradation via HPLC (C18 column, gradient: 5–95% acetonitrile in HO).
- Key Metrics : Half-life (>6 hours suggests suitability for in vivo studies) and degradation products (e.g., triazole ring cleavage) .
Q. What analytical methods quantify trace impurities in synthesized batches?
- HPLC-DAD : Detect impurities at 0.1% level using a C18 column (retention time: 8–12 min for the parent compound).
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 185 for deaminated byproducts) .
Contradictions and Troubleshooting
Q. Why might biochemical assay results conflict across studies?
- Purity Issues : Impurities like unreacted alkyl halides (detectable via ) can inhibit enzymes. Repurify using recrystallization (solvent: ethanol/water) .
- Assay Conditions : Varying pH or ionic strength (e.g., Tris buffer vs. phosphate buffer) alters protein-ligand interactions. Standardize protocols using validated kits .
Safety and Handling
Q. What safety precautions are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood due to potential dust formation (particle size <10 µm).
- Storage : Keep in airtight containers at 2–8°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
